N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c23-20(18-8-7-16-4-1-2-5-17(16)14-18)22-15-21(9-11-24-12-10-21)19-6-3-13-25-19/h1-8,13-14H,9-12,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXHBMVPHNNJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the oxane ring, and the final coupling with the naphthalene carboxamide group. Common synthetic routes may involve:
Formation of Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Formation of Oxane Ring: The oxane ring can be synthesized via cyclization reactions involving appropriate diols and epoxides under acidic or basic conditions.
Coupling with Naphthalene Carboxamide: The final step involves coupling the thiophene-oxane intermediate with naphthalene-2-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Catalysts: Palladium, platinum
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, amines
Substitution Products: Halogenated thiophenes, organometallic derivatives
Scientific Research Applications
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: It can be utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and can be used in various coupling reactions.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs with Thiophene Moieties
Thiophene-containing derivatives are widely studied for their biological activities. For instance:
- (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (IC₅₀ = 10.25 µM) and related compounds reported by the Alsaid Mansour group exhibit potent antiproliferative activity against breast cancer cells, surpassing doxorubicin (IC₅₀ ≈ 30 µM) .
- N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide shares the thiophene moiety but replaces the sulfonamide group with a naphthalene carboxamide. This substitution may enhance lipophilicity or alter target specificity.
Table 1: Key Thiophene-Based Analogs
Naphthalene Carboxamide Derivatives
Naphthalene carboxamides are explored for diverse applications:
- 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide () crystallizes in a triclinic system (space group P1), with hydrogen-bonded networks stabilizing its structure. Such interactions may influence solubility and bioavailability .
- N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide (CAS 21839-86-1) incorporates an azo linkage and chloro-methylphenyl group, demonstrating how substituents can tune electronic properties and binding affinity .
Table 2: Naphthalene Carboxamide Variants
Biological Activity
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Naphthalene core : Provides a stable aromatic system.
- Oxan moiety : Contributes to the compound's solubility and reactivity.
- Thiophene ring : Enhances the compound's electronic properties and potential interactions with biological targets.
The molecular formula for this compound is C20H21N2O2S, and it possesses a molecular weight of approximately 357.46 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit promising antimicrobial activities. For instance, derivatives with thiophene structures have shown effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cell cycle regulation. The presence of the naphthalene and thiophene moieties may facilitate π-stacking interactions with DNA or proteins, enhancing its efficacy against cancer cells .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its functional groups. For example, the thiophene ring's ability to engage in π-stacking interactions could play a role in its biological activity .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. A common synthetic route includes:
- Formation of the oxan structure through cyclization reactions.
- Introduction of the thiophene moiety via electrophilic substitution.
- Final coupling with naphthalene derivatives to yield the target compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have focused on evaluating the biological activity of related compounds:
- Study on Antimicrobial Activity : A study demonstrated that compounds with similar thiophene structures exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .
- Anticancer Evaluation : In vitro assays revealed that derivatives of naphthalene carboxamides showed cytotoxic effects on various cancer cell lines, suggesting that modifications in the chemical structure could enhance their therapeutic potential .
- Mechanistic Insights : Investigations into the molecular targets of these compounds revealed that they might inhibit key enzymes involved in cancer cell proliferation, providing a basis for further drug development .
Q & A
Q. What are the recommended synthetic routes for N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves coupling a naphthalene-2-carboxylic acid derivative with a functionalized oxane-thiophene intermediate. A general procedure includes:
- Step 1 : Activation of the carboxylic acid using coupling agents like EDCI/HOBt or thionyl chloride to form the reactive acyl chloride.
- Step 2 : Nucleophilic substitution with the amine-containing oxane-thiophene moiety under inert conditions (e.g., N₂ atmosphere) in anhydrous DMF or DCM.
- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Data :
| Parameter | Conditions/Results |
|---|---|
| Reaction Temperature | 0°C (acyl chloride formation), RT (coupling) |
| Yield | 60–75% (optimized) |
| Purity (HPLC) | ≥98% after recrystallization |
Q. How should researchers characterize the compound’s structure using spectroscopic methods?
Methodological Answer:
- NMR : Assign peaks using ¹H and ¹³C NMR in deuterated DMSO or CDCl₃. Key signals include:
- Naphthalene protons : δ 7.5–8.5 ppm (aromatic multiplet).
- Oxane-thiophene protons : δ 3.5–4.5 ppm (oxane CH₂), δ 6.5–7.2 ppm (thiophene protons).
- IR : Confirm amide bond presence via C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving its crystal structure, especially with potential twinning or disorder?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100–150 K) to minimize thermal motion.
- Structure Solution : Employ SHELXD (direct methods) or SHELXT (intrinsic phasing) for initial phase determination .
- Refinement : SHELXL for full-matrix least-squares refinement. For disordered regions (e.g., flexible oxane-thiophene group):
- Apply PART instructions to model alternate conformers.
- Use restraints (DFIX, SIMU) to maintain geometric stability.
Key Metrics :
| Parameter | Target Values |
|---|---|
| R-factor | <0.05 (high-resolution data) |
| Completeness | >99% (to 0.8 Å resolution) |
| Twin Fraction | Refine using TWIN/BASF commands if twinning is detected . |
Q. How can researchers analyze conflicting data in biological assays, such as inconsistent IC₅₀ values across studies?
Methodological Answer:
- Variable Control : Standardize assay conditions (solvent: DMSO ≤0.1%, pH 7.4 buffer, temperature 37°C).
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀. Replicate experiments (n ≥ 3) to assess statistical significance.
- Contradiction Resolution :
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Check for off-target effects via kinase/GPCR profiling panels .
Q. What computational methods predict its supramolecular interactions, such as host-guest binding or anion recognition?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes, DNA).
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electrostatic potential surfaces (EPS) for hydrogen-bonding sites.
- Molecular Dynamics (MD) : Simulate solvation effects (explicit water model) to assess stability of amide-mediated interactions over 100 ns trajectories .
Q. How can solubility challenges in formulation for in vivo studies be addressed?
Methodological Answer:
- Co-solvent Systems : Test PEG-400/water or cyclodextrin-based formulations.
- Salt Formation : Screen with hydrochloric or maleic acid to improve aqueous solubility.
- Nanoformulation : Use lipid nanoparticles (LNPs) or polymeric micelles (PLGA) to enhance bioavailability .
Data Contradiction Analysis Example
Scenario : Conflicting reports on cytotoxicity (IC₅₀ = 10 μM vs. 50 μM in similar cell lines).
Resolution Framework :
Reagent Traceability : Verify compound purity (HPLC, elemental analysis).
Cell Line Authentication : Cross-check STR profiling data.
Assay Conditions : Compare incubation times (24h vs. 48h) and serum content (FBS% variation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
